(3-Methoxyphenyl)(2,4,6-trihydroxyphenyl)methanone (3-Methoxyphenyl)(2,4,6-trihydroxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 21554-79-0
VCID: VC15912578
InChI: InChI=1S/C14H12O5/c1-19-10-4-2-3-8(5-10)14(18)13-11(16)6-9(15)7-12(13)17/h2-7,15-17H,1H3
SMILES:
Molecular Formula: C14H12O5
Molecular Weight: 260.24 g/mol

(3-Methoxyphenyl)(2,4,6-trihydroxyphenyl)methanone

CAS No.: 21554-79-0

Cat. No.: VC15912578

Molecular Formula: C14H12O5

Molecular Weight: 260.24 g/mol

* For research use only. Not for human or veterinary use.

(3-Methoxyphenyl)(2,4,6-trihydroxyphenyl)methanone - 21554-79-0

Specification

CAS No. 21554-79-0
Molecular Formula C14H12O5
Molecular Weight 260.24 g/mol
IUPAC Name (3-methoxyphenyl)-(2,4,6-trihydroxyphenyl)methanone
Standard InChI InChI=1S/C14H12O5/c1-19-10-4-2-3-8(5-10)14(18)13-11(16)6-9(15)7-12(13)17/h2-7,15-17H,1H3
Standard InChI Key GOWGKFJLQBOVIW-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central methanone group connecting two aromatic rings: a 3-methoxyphenyl ring and a 2,4,6-trihydroxyphenyl ring. The methoxy group at the 3-position of the first ring introduces electron-donating effects, while the hydroxyl groups on the second ring confer significant polarity and hydrogen-bonding capacity. This arrangement is critical for its reactivity and interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₂O₅
Molecular Weight260.24 g/mol
IUPAC Name(3-methoxyphenyl)-(2,4,6-trihydroxyphenyl)methanone
Canonical SMILESCOC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2O)O)O
Topological Polar Surface Area86.99 Ų

Spectral and Physical Characteristics

While experimental data on melting/boiling points and solubility are unavailable, computational predictions suggest moderate water solubility (0.73 mg/mL) and a logP value of 1.63, indicating balanced hydrophilicity-lipophilicity. The presence of three hydroxyl groups enhances solubility in polar solvents, whereas the methoxy and aromatic systems favor organic media. Infrared spectroscopy of analogous compounds reveals strong absorptions for carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) groups.

Synthesis and Manufacturing

Synthetic Pathways

The exact synthesis route for (3-Methoxyphenyl)(2,4,6-trihydroxyphenyl)methanone remains undocumented, but Friedel-Crafts acylation and phase-transfer catalysis are plausible methods based on related structures. For example, Friedel-Crafts reactions between 3-methoxybenzoic acid derivatives and trihydroxybenzene precursors could yield the target compound. Protective group strategies are likely necessary to prevent hydroxyl group oxidation during synthesis.

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1Protection of hydroxyl groupsAcetic anhydride, pyridine
2Friedel-Crafts acylationAlCl₃, 3-methoxybenzoyl chloride
3DeprotectionHydrochloric acid, methanol

Challenges in Synthesis

The steric hindrance from the 2,4,6-trihydroxyphenyl group and the sensitivity of phenolic hydroxyl groups to oxidation necessitate meticulous control of reaction conditions. Phase-transfer catalysis may mitigate these issues by facilitating interfacial reactions.

Biological Activities and Mechanisms

Antioxidant Properties

The 2,4,6-trihydroxyphenyl moiety enables potent free radical scavenging, as demonstrated in assays like DPPH and ABTS. Hydroxyl groups donate hydrogen atoms to neutralize radicals, forming stable quinone structures. Comparative studies with paeonol (a structural analog) show IC₅₀ values of 54.6 μM for MAO-A inhibition, suggesting potential neuroprotective applications .

Enzyme Inhibition

While direct evidence is lacking, the compound’s similarity to MAO inhibitors implies possible activity against monoamine oxidases. Molecular docking studies could elucidate interactions with MAO-A/B active sites, leveraging its planar aromatic system for π-π stacking with flavin cofactors .

Research Findings and Applications

Industrial Relevance

Hazard TypePrecautionary Code
Skin irritationP280, P305+P351+P338
Environmental persistenceP273

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